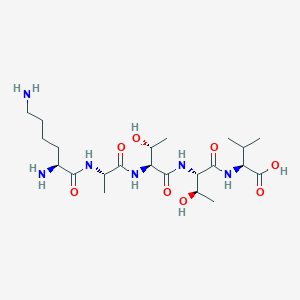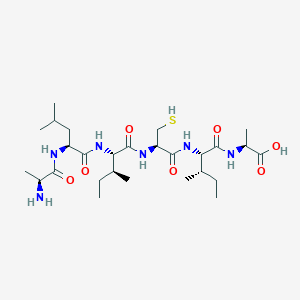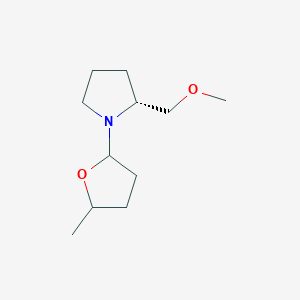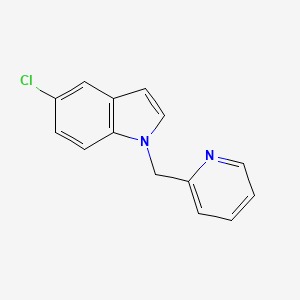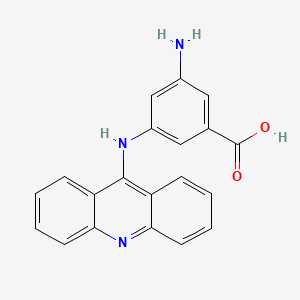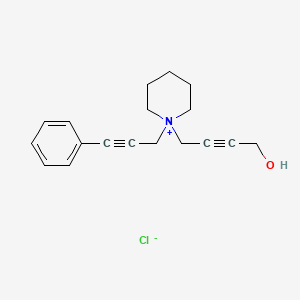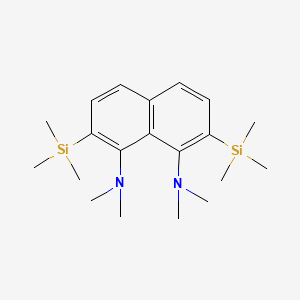
N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine: is an organic compound known for its unique structure and properties. It is a derivative of naphthalene, substituted with tetramethyl and trimethylsilyl groups, which contribute to its distinct chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine typically involves the reaction of 1,8-naphthalenediamine with methylating agents and trimethylsilyl chloride. The process includes:
Silylation: The addition of trimethylsilyl groups using trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines or other reduced forms of the compound.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various derivatives.
- Acts as a catalyst in certain chemical reactions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine:
- Explored for its potential use in drug development due to its unique structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine involves its interaction with molecular targets through its functional groups. The tetramethyl and trimethylsilyl groups enhance its reactivity and stability, allowing it to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with other molecules.
類似化合物との比較
N,N,N’,N’-Tetramethyl-1,8-naphthalenediamine: Similar structure but lacks the trimethylsilyl groups.
N,N,N’,N’-Tetramethyl-1,6-hexanediamine: Different backbone structure but similar methylation pattern.
N,N,N’,N’-Tetramethylethylenediamine: Similar methylation but different core structure.
Uniqueness: N1,N~1~,N~8~,N~8~-Tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine is unique due to the presence of both tetramethyl and trimethylsilyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.
特性
CAS番号 |
651738-70-4 |
|---|---|
分子式 |
C20H34N2Si2 |
分子量 |
358.7 g/mol |
IUPAC名 |
1-N,1-N,8-N,8-N-tetramethyl-2,7-bis(trimethylsilyl)naphthalene-1,8-diamine |
InChI |
InChI=1S/C20H34N2Si2/c1-21(2)19-16(23(5,6)7)13-11-15-12-14-17(24(8,9)10)20(18(15)19)22(3)4/h11-14H,1-10H3 |
InChIキー |
PYXAOJXCFCDSDF-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=CC2=C1C(=C(C=C2)[Si](C)(C)C)N(C)C)[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzoic acid, 4-(3-iodo-1H-pyrrolo[2,3-b]pyridin-5-yl)-, ethyl ester](/img/structure/B12522089.png)
![2-Ethyl-6-[(E)-2-phenylvinyl]pyridine](/img/structure/B12522099.png)
![1-[(3,5-Dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12522104.png)


![1-Propanone, 3-[(2-methoxy-4-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B12522127.png)
![1-[9,9-Dimethyl-7-(pyren-4-yl)-9H-fluoren-2-yl]pyrene](/img/structure/B12522131.png)
